2-Iodobenzothiazole

Beschreibung

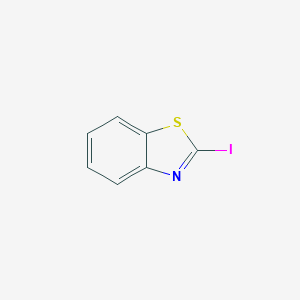

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKCRPLRJZZCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356652 | |

| Record name | 2-iodobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-99-5 | |

| Record name | 2-iodobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodobenzothiazole and Derivatives

Direct Iodination Strategies

Direct iodination methods focus on the introduction of an iodine atom at the C-2 position of the benzothiazole (B30560) core. These strategies are often the most straightforward routes to obtaining the 2-iodobenzothiazole precursor.

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for converting an amino group into a variety of functionalities, including halides, via a diazonium salt intermediate. organic-chemistry.orgwikipedia.org The synthesis of this compound from the commercially available 2-aminobenzothiazole (B30445) is a classic application of this reaction.

The process involves the diazotization of 2-aminobenzothiazole, typically using sodium nitrite (B80452) (NaNO₂) in an acidic medium, to form the corresponding diazonium salt. This intermediate is then treated with a source of iodide, such as potassium iodide (KI) or hydrogen iodide (HI), to yield this compound. researchgate.net The reaction is often facilitated by the presence of a catalyst or specific reagents to improve efficiency. For instance, the use of p-toluenesulfonic acid (PTSA) in acetonitrile (B52724) or water has been reported to promote the reaction. researchgate.net One-pot procedures under Sandmeyer conditions, sometimes with catalytic amounts of copper(I) iodide (CuI), have been developed to streamline the synthesis and achieve excellent yields. researchgate.net

Recent advancements have explored greener and more efficient protocols. One such method employs a sulfonic acid-based cation-exchange resin as a proton source for the one-pot diazotization-iodination of aromatic amines in water, offering an environmentally benign alternative. organic-chemistry.org Another approach utilizes a combination of NaNO₂ and N-iodosuccinimide (NIS) in DMF under metal- and acid-free conditions, presenting a complementary strategy to the traditional Sandmeyer reaction. researchgate.net

While Sandmeyer reactions are effective, the development of metal-free iodination methods is an area of active research, driven by the desire to avoid residual metal contamination in the final products. For the benzothiazole scaffold, direct electrophilic iodination at the benzene (B151609) ring is challenging due to the electron-deficient nature of the heterocycle. lookchem.com However, iodination at the more reactive C-2 position can be achieved under metal-free conditions.

One common strategy involves the reaction of a C-2 metalated benzazole with molecular iodine (I₂) or N-iodosuccinimide (NIS). lookchem.com Another notable metal-free approach involves the condensation of 2-aminothiophenol (B119425) with aldehydes in the presence of iodine, which promotes the reaction to efficiently provide 2-substituted benzothiazoles. organic-chemistry.org Furthermore, molecular iodine has been used as a mild Lewis acid catalyst for the synthesis of 2-substituted benzothiazoles from N-protected amino acids and 2-aminothiophenol under solvent-free conditions. mdpi.com

Sandmeyer-Type Iodination Approaches

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-2 position. These reactions are instrumental in the synthesis of complex benzothiazole derivatives with diverse functionalities.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a powerful tool for creating C-C bonds. libretexts.orgwikipedia.org In the context of benzothiazole chemistry, this compound serves as a highly effective coupling partner for the introduction of aryl and other substituents at the C-2 position. beilstein-archives.org This reaction typically employs a palladium catalyst, a base, and a suitable solvent system. tcichemicals.com

| Starting Material | Boronic Acid/Ester | Product | Yield | Reference |

|---|---|---|---|---|

| 4-bromo-2-iodobenzothiazole | 2-hydroxyphenyl-boronic acid | 2-(2-hydroxyphenyl)-4-bromobenzothiazole | Good | beilstein-archives.org |

| 4-bromo-2-iodobenzothiazole | 2-aminophenyl-boronic acid | 2-(2-aminophenyl)-4-bromobenzothiazole | Good | beilstein-archives.org |

| 4-bromo-2-iodobenzothiazole | N-Boc-indole-2-boronic acid | 2-(N-Boc-indol-2-yl)-4-bromobenzothiazole | Good | beilstein-archives.org |

A particularly elegant application of the Suzuki-Miyaura reaction is the chemo- and regioselective functionalization of dihalogenated benzothiazoles. By using a starting material such as 4-bromo-2-iodobenzothiazole, the difference in reactivity between the C-I and C-Br bonds can be exploited to achieve sequential and selective couplings. beilstein-archives.org

The C-2 position of the benzothiazole ring is activated, making the C-I bond more susceptible to oxidative addition to the palladium catalyst compared to the C-Br bond at the C-4 position. beilstein-archives.org This allows for an initial Suzuki-Miyaura coupling to occur selectively at the C-2 position under controlled reaction conditions, such as moderate temperatures (e.g., 90 °C), leaving the C-Br bond intact for subsequent functionalization. beilstein-archives.org This stepwise approach enables the synthesis of diversely substituted benzothiazoles in a highly convergent and modular fashion. beilstein-archives.orgresearchgate.net

The strategy of sequential Suzuki-Miyaura cross-coupling provides a facile route to a wide variety of 2-arylated and 2,4-diarylated benzothiazole derivatives. beilstein-archives.orgresearchgate.net Starting with 4-bromo-2-iodobenzothiazole, the first coupling introduces an aryl group at the C-2 position. The resulting 2-aryl-4-bromobenzothiazole can then undergo a second Suzuki-Miyaura coupling reaction to introduce a different aryl group at the C-4 position. beilstein-archives.org This method offers significant synthetic versatility, given the vast commercial and synthetic availability of arylboronic acids and their derivatives. beilstein-archives.org Furthermore, it is possible to achieve one-pot difunctionalization at both the C-2 and C-4 positions, providing rapid access to a diverse family of benzothiazole compounds. beilstein-archives.org

Chemo- and Regioselective Functionalization at C-2 and C-4 Positions

Stille Reaction Conditions for this compound

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org

In the context of this compound, the Stille reaction provides a direct method for introducing various organic substituents at the 2-position of the benzothiazole ring. For instance, this compound can be coupled with organostannanes like tributyl(pentafluorobutadienyl)tin to produce compounds such as 2-pentafluorobutadienylbenzothiazole. researchgate.netmolaid.comresearchgate.net

The general catalytic cycle of the Stille reaction involves three key steps: libretexts.orgchemtube3d.com

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (in this case, this compound) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organostannane transfers its organic group to the palladium(II) complex, regenerating the tin halide. libretexts.orgchemtube3d.com This step is often the rate-determining step. chemtube3d.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. libretexts.org

Typical Stille Reaction Conditions:

| Component | Description |

| Catalyst | Palladium(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) sources like Pd(OAc)₂ are commonly used. organic-chemistry.orgharvard.edu |

| Ligands | The use of phosphine (B1218219) ligands is standard. libretexts.org |

| Organostannane | A variety of organotin reagents can be employed, where the transferable group is typically sp²-hybridized (e.g., vinyl, aryl). wikipedia.org |

| Halide/Pseudohalide | This compound serves as the electrophile. Other halides (Br, Cl) or pseudohalides (triflates) can also be used. wikipedia.org |

| Additives | Copper(I) salts, such as CuI, can significantly accelerate the reaction rate. organic-chemistry.orgresearchgate.netresearchgate.netharvard.edu |

A notable side reaction in the Stille coupling is the homocoupling of the organostannane reagent. wikipedia.org While organotin reagents are effective, their high toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org

Manganese-Mediated Iodide Exchange Reactions

Manganese-mediated reactions have emerged as a valuable tool in organic synthesis. A notable application is the manganese-iodine exchange, which can be utilized for the synthesis of various compounds. Recent research has demonstrated a tandem manganese-iodine exchange and homocoupling process. This method uses a lithium manganate (B1198562) complex, [Li₂Mn(CH₂SiMe₃)₄], to facilitate the direct Mn-I exchange of aryl iodides. researchgate.netub.edu This process leads to transient (aryl)lithium manganate intermediates that subsequently undergo spontaneous carbon-carbon homocoupling at room temperature to yield symmetrical biaryl compounds. researchgate.netub.edu

This methodology has been applied to this compound, leading to its homocoupling. researchgate.net This approach offers an efficient route to symmetrical biaryl compounds under mild conditions. ub.edu

Modular Synthetic Pathways to Substituted Benzothiazoles

Modular synthetic strategies are of great interest as they allow for the generation of diverse derivatives from a common intermediate. rsc.org A modular approach to synthesizing 2,4,6-trisubstituted benzothiazoles has been developed. researchgate.net For example, a method for creating 2,4-disubstituted benzothiazoles utilizes a 4-bromo-2-iodobenzothiazole intermediate. The difference in reactivity between the two halogen atoms allows for sequential Suzuki-Miyaura couplings, enabling the introduction of different substituents at the 2- and 4-positions. byu.edu

Another modular approach involves the "click chemistry" concept, specifically the azide-alkyne cycloaddition, to synthesize benzothiazole-triazole derivatives. rsc.org This method involves synthesizing an azido-functionalized benzothiazole which can then be coupled with various alkynes to create a library of compounds. For instance, 2-amino-6-methoxy-benzothiazole can be converted to the corresponding 2-iodo derivative via a diazotization-Sandmeyer iodination reaction. rsc.org This 2-iodo-6-methoxy-benzothiazole can then be further functionalized.

Novel Synthetic Approaches for Azidobenzothiazoles from Aminobenzothiazoles

The synthesis of 2-azidobenzothiazoles from 2-aminobenzothiazoles provides a key building block for further derivatization, particularly in click chemistry. nih.govfrontiersin.org A straightforward and simple method involves the transformation of substituted 2-aminobenzothiazoles using sodium nitrite and sodium azide (B81097) under mild conditions. nih.govfrontiersin.orgdntb.gov.uanih.govresearchgate.net

The general procedure for this synthesis is as follows: nih.gov

2-Aminobenzothiazole is dissolved in water with the aid of hydrochloric acid.

Aqueous solutions of sodium nitrite, sodium acetate, and sodium azide are added sequentially to the reaction mixture.

The reaction is stirred at room temperature, leading to the formation of the 2-azidobenzothiazole (B1659620) product.

This method is significant as it opens up pathways for diverse functionalization of the benzothiazole scaffold. nih.govfrontiersin.org The resulting 2-azidobenzothiazoles can be used in 1,3-dipolar cycloaddition reactions with various alkynes to produce 1,2,3-triazole-containing benzothiazole derivatives. nih.gov

Green Chemistry and Sustainable Synthesis in this compound Production

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable synthetic methods in chemistry. mdpi.comsemanticscholar.orgmdpi.com This includes the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact. mdpi.comsemanticscholar.org

Deep Eutectic Solvents as Catalysts and Solvents

Deep eutectic solvents (DESs) have gained attention as green alternatives to traditional organic solvents and ionic liquids. rsc.orgresearchgate.netencyclopedia.pubisfcppharmaspire.com DESs are mixtures of two or more components that form a eutectic with a melting point lower than that of the individual components. encyclopedia.pub They are often biodegradable, non-toxic, and can be derived from renewable resources. isfcppharmaspire.com

In the context of benzothiazole synthesis, DESs can act as both the solvent and the catalyst. rsc.orgresearchgate.net For example, a choline (B1196258) chloride-imidazole based DES has been shown to be an efficient catalyst for the one-pot, multicomponent synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. rsc.orgresearchgate.net Another example is the use of a choline chloride and ascorbic acid-based natural deep eutectic solvent (NADES) for the synthesis of pyrimido[2,1-b]benzothiazoles. researchgate.net The use of DESs can lead to high yields, short reaction times, and easy work-up procedures, with the potential for catalyst and solvent recycling. encyclopedia.pubresearchgate.net

Mechanochemical Processes in Benzothiazole Synthesis

Mechanochemistry, which involves using mechanical energy from grinding or milling to induce chemical reactions, is another key area of green chemistry. mdpi.comnih.govrsc.orgbeilstein-journals.orgrsc.org These methods often proceed in the absence of a solvent or with minimal solvent, reducing waste and environmental impact. mdpi.comrsc.org

An efficient and versatile mechanochemical route for the synthesis of 2-aryl benzothiazoles has been developed using a simple mortar and pestle grinding method. rsc.orgrsc.org This catalyst-free approach involves the condensation of various aromatic aldehydes with o-aminothiophenol, followed by cyclization. rsc.orgrsc.org The key advantages of this method include: rsc.orgrsc.org

Catalyst-free reaction conditions.

Cleaner reaction profiles with high yields.

Short reaction times.

Absence of a work-up step.

In some cases, a catalyst like zinc oxide nanoparticles can be used in mechanochemical synthesis to produce benzothiazole derivatives in high yields. nih.govbeilstein-journals.org This method is compatible with a range of substituted diamines, 2-aminothiophenol, and 2-aminophenols reacting with various aldehydes. nih.gov

Reactivity and Reaction Mechanisms of 2 Iodobenzothiazole

Photochemistry of 2-Iodobenzothiazole

The photochemical behavior of this compound (IBT) has been a subject of detailed investigation, particularly under cryogenic conditions in an argon matrix. researchgate.netnih.govx-mol.net These studies reveal complex reaction pathways initiated by ultraviolet (UV) irradiation, leading to the formation of distinct reactive intermediates. figshare.comacs.org

Formation of Reactive Intermediates

Upon irradiation with 254 nm UV light at a cryogenic temperature of 4 K, matrix-isolated this compound undergoes dissociation to produce key reactive species. researchgate.netnih.govx-mol.net

A primary photochemical event is the homolytic cleavage of the carbon-iodine bond, resulting in the formation of the 2-isocyanophenylthiyl radical. researchgate.netx-mol.netacs.org This process is a significant pathway in the photochemistry of this compound, leading to a highly reactive thiyl radical intermediate. The generation of this radical is a key step that dictates the subsequent chemical transformations observed. researchgate.netnih.govx-mol.net

Concurrently with the formation of the 2-isocyanophenylthiyl radical, the formation of benzothiirene is also observed. researchgate.netnih.govx-mol.net This strained, three-membered ring structure represents another significant photoproduct. Its detection alongside the thiyl radical suggests a complex branching of the initial photochemical reaction pathway. researchgate.netnih.govx-mol.net

Notably, experimental observations under these conditions did not detect the presence of the 2-dehydrobenzothiazole radical. researchgate.netnih.govx-mol.net This finding is significant as it indicates a preference for the formation of the 2-isocyanophenylthiyl radical and benzothiirene over other potential radical intermediates. researchgate.netnih.govx-mol.net

Benzothiirene Formation

Iodine-Triggered Thiyl Radical Cyclization

A remarkable feature of the photochemistry of this compound is the reversible cyclization of the 2-isocyanophenylthiyl radical. researchgate.netnih.govx-mol.net Subsequent irradiation of the matrix containing the 2-isocyanophenylthiyl radical and an iodine atom with 365 nm light, or annealing the matrix at 30 K, leads to the reformation of the parent this compound molecule. researchgate.netnih.govx-mol.net This process, termed iodine-triggered thiyl radical cyclization, has been substantiated by density functional theory (DFT) computations. researchgate.netnih.govx-mol.net This reversible phenomenon highlights the delicate balance of reaction conditions that can control the direction of the photochemical reaction. figshare.com

Comparative Photochemistry with Benzothiazole (B30560)

To gain deeper mechanistic insights, the photochemistry of this compound has been compared with that of unsubstituted benzothiazole. researchgate.netnih.govx-mol.net When benzothiazole is subjected to 254 nm light, it also undergoes a carbon-sulfur bond scission, accompanied by a hydrogen shift, to yield 2-isocyanothiophenol. nih.govx-mol.netfigshare.com This comparison reveals that while both molecules undergo ring-opening upon UV irradiation, the presence of the iodine atom in this compound introduces unique reaction channels, such as the formation of the 2-isocyanophenylthiyl radical and the subsequent iodine-triggered cyclization, which are not observed with benzothiazole. researchgate.netnih.govx-mol.net The larger atomic size and higher reactivity of the iodine atom in this compound make it more susceptible to photochemical reactions where the iodine can act as a leaving group.

Cryogenic Matrix Isolation Studies

The photochemical behavior of this compound (IBT) has been investigated under cryogenic conditions to understand its fundamental reaction pathways. researchgate.netx-mol.netfigshare.comnih.gov In these studies, this compound is isolated in an inert solid matrix, typically argon, at extremely low temperatures (around 4 K). x-mol.netfigshare.comnih.gov This matrix isolation technique allows for the trapping and spectroscopic characterization of highly reactive and short-lived intermediates that would be difficult to observe under normal conditions. ebsco.com

When matrix-isolated this compound is irradiated with ultraviolet light at a wavelength of 254 nm, it undergoes photolysis. researchgate.netx-mol.netnih.gov This process leads to the cleavage of the carbon-iodine bond and subsequent rearrangement, forming two primary photoproducts: the 2-isocyanophenylthiyl radical and benzothiirene. researchgate.netx-mol.netfigshare.comnih.gov Notably, the formation of the 2-dehydrobenzothiazole radical was not detected in these experiments. researchgate.netx-mol.netfigshare.comnih.gov

A significant finding from these studies is the reversible nature of the reaction. Subsequent irradiation of the matrix containing the photoproducts with a longer wavelength (365 nm) or gentle warming of the matrix (annealing to 30 K) causes the 2-isocyanophenylthiyl radical and the iodine atom to recombine, reverting to the original this compound molecule. researchgate.netx-mol.netfigshare.comnih.gov This iodine-triggered cyclization of the thiyl radical was further supported by density functional theory (DFT) computations. researchgate.netx-mol.netnih.gov

For mechanistic comparison, similar cryogenic matrix isolation studies were performed on the parent benzothiazole (BT) molecule. x-mol.netfigshare.comacs.org Irradiation of benzothiazole at 254 nm induced a C–S bond scission accompanied by a hydrogen atom shift, leading to the formation of 2-isocyanothiophenol. x-mol.netfigshare.comacs.org

| Precursor | Condition | Observed Photoproducts | Key Finding |

|---|---|---|---|

| This compound (IBT) | Argon Matrix (4 K), 254 nm irradiation | 2-Isocyanophenylthiyl radical, Benzothiirene | Reversible, iodine-triggered cyclization back to IBT upon 365 nm irradiation or annealing. researchgate.netx-mol.netnih.gov |

| Benzothiazole (BT) | Argon Matrix, 254 nm irradiation | 2-Isocyanothiophenol | Reaction proceeds via C-S bond cleavage and H-shift. x-mol.netacs.org |

Radical Pathways and Their Significance in Chemical and Biological Systems

The cryogenic matrix isolation studies of this compound provide direct insight into its radical-mediated reaction pathways. The primary radical species generated upon photolysis is the 2-isocyanophenylthiyl radical. researchgate.netx-mol.netfigshare.comnih.gov The formation of this radical is significant as it represents a key intermediate in the photochemical transformation of the benzothiazole scaffold.

Thiyl radicals, in general, are of considerable importance in various chemical and biological processes. researchgate.netnih.gov Understanding their generation, stability, and reactivity is crucial for fields ranging from fundamental photochemistry to sulfur chemistry and biomolecular studies. researchgate.netx-mol.netnih.gov The investigation into the photochemical generation of the 2-isocyanophenylthiyl radical from this compound and its subsequent rare, reversible cyclization mediated by an iodine atom provides valuable data for these areas. researchgate.netx-mol.netnih.gov This reversible phenomenon, observed under cryogenic conditions, offers a unique model for studying the dynamics of radical-based bond formation and cleavage. x-mol.net

Metal-Catalyzed Reactivity

This compound, as an aryl iodide, is a versatile substrate for a variety of metal-catalyzed reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage by transition metal complexes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This compound can undergo direct manganese-iodine (Mn-I) exchange reactions. researchgate.netub.edu This transformation is efficiently promoted by mixed-metal reagents such as lithium manganates, for example, [Li2Mn(CH2SiMe3)4]. researchgate.netub.edu The reaction involves the exchange of the iodine atom on the benzothiazole ring with the manganese center, leading to the formation of transient (aryl)lithium manganate (B1198562) intermediates. researchgate.netub.edu Mechanistic studies, including EPR and X-ray crystallography, have helped to reveal the nature of the mixed Li/Mn organometallic intermediates involved in these processes. ub.edu This exchange is a critical step that activates the benzothiazole moiety for subsequent reactions. researchgate.netub.edu

While the Mn-I exchange of this compound can lead to spontaneous C-C homocoupling to furnish the symmetrical 2,2'-bibenzothiazole, the resulting organomanganese intermediate is also primed for heterocoupling reactions. researchgate.netub.edu Aryl iodides are common precursors in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form unsymmetrical biaryl compounds and other complex molecules. rsc.orgnih.gov The activation of this compound via Mn-I exchange or direct oxidative addition to other metal centers (e.g., Palladium(0)) generates a reactive intermediate capable of participating in heterocoupling with a different reaction partner, such as a boronic acid, an alkene, or a terminal alkyne. rsc.orgnih.gov The selectivity between homocoupling and heterocoupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govmdpi.com

Mn-I Exchange Processes

Reactivity Differences of Halogen Bonds in Dihalogenated Benzothiazoles

The reactivity of halogenated benzothiazoles is significantly influenced by the nature of the halogen substituent (I, Br, Cl). These differences manifest in both covalent bond-breaking reactions and non-covalent halogen bonding interactions.

In reactions involving the cleavage of the carbon-halogen (C-X) bond, such as the oxidative addition step in many metal-catalyzed cross-coupling reactions, the reactivity order is typically I > Br > Cl. nih.govresearchgate.net This trend is a direct consequence of the C-X bond dissociation energies (BDEs), which decrease down the group: C-Cl > C-Br > C-I. nih.gov Therefore, the C-I bond in this compound is the weakest and most easily cleaved, making it the most reactive of the 2-halobenzothiazoles in such transformations. nih.gov

Conversely, in the context of halogen bonding—a non-covalent interaction where the halogen atom acts as a Lewis acid (halogen bond donor)—the strength of the interaction also generally follows the trend I > Br > Cl. researchgate.netacs.org This is attributed to the greater polarizability and the larger, more positive region of electrostatic potential (the σ-hole) on the outer surface of the iodine atom compared to bromine and chlorine. acs.org Consequently, this compound is expected to form stronger and more directional halogen bonds with Lewis basic sites (e.g., nitrogen or oxygen atoms in proteins or other molecules) than 2-bromobenzothiazole (B1268465) or 2-chlorobenzothiazole. acs.org This difference in non-covalent interaction strength can be critical in crystal engineering and the molecular recognition of these compounds in biological systems. acs.orgacs.org

Spectroscopic and Computational Characterization of 2 Iodobenzothiazole and Intermediates

Advanced Spectroscopic Techniques

Matrix Isolation Infrared (IR) Spectroscopy

Matrix isolation is a technique used to trap molecules in an inert gas matrix at very low temperatures (around 4 K), which allows for the study of highly reactive species. iisermohali.ac.in When 2-iodobenzothiazole (IBT) is isolated in an argon matrix and irradiated with 254 nm UV light, it undergoes photochemical changes. researchgate.netx-mol.netnih.govacs.org This process leads to the formation of the 2-isocyanophenylthiyl radical and benzothiirene. researchgate.netx-mol.netnih.govacs.org

Notably, the 2-dehydrobenzothiazole radical is not detected during this process. researchgate.netx-mol.netnih.govacs.org Further irradiation at 365 nm or annealing the matrix to 30 K, in the presence of iodine atoms, causes the reformation of the original this compound. researchgate.netx-mol.netnih.govacs.org This indicates a rare, reversible cyclization process triggered by iodine. researchgate.netx-mol.netnih.govacs.org Similar photochemical studies on the parent benzothiazole (B30560) molecule show that 254 nm light induces C–S bond cleavage and a hydrogen shift, forming 2-isocyanothiophenol. researchgate.netx-mol.netnih.govacs.org The identification of these photoproducts is achieved by comparing the experimental IR spectra with those calculated using theoretical methods. ifpan.edu.pl

UV-Vis Spectroscopy

UV-Vis spectroscopy of this compound reveals characteristic absorption bands. Studies on the related compound 2-mercaptobenzothiazole (B37678) (MBT) show two main absorption peaks. hereon.de One is in the range of 230-240 nm, and the other is between 308-320 nm. hereon.de The exact positions of these peaks for this compound can be influenced by the solvent and other environmental factors. The photochemical transformations of this compound, such as the formation of radicals and other intermediates upon UV irradiation, can be monitored by observing changes in the UV-Vis absorption spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. rsc.org The chemical shifts in the ¹H NMR spectrum are observed in the aromatic region, typically between δ 7.35 and 8.02 ppm. rsc.org The ¹³C NMR spectrum shows signals corresponding to the carbon atoms of the benzothiazole ring system, with chemical shifts appearing at approximately δ 105.9, 120.5, 122.6, 125.7, 126.4, 139.2, and 154.2 ppm. rsc.org These spectral data are crucial for verifying the successful synthesis and purity of the compound. rsc.org

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.35-7.43 | m |

| ¹H | 7.80-7.81 | m |

| ¹H | 8.01-8.02 | m |

| ¹³C | 105.9 | - |

| ¹³C | 120.5 | - |

| ¹³C | 122.6 | - |

| ¹³C | 125.7 | - |

| ¹³C | 126.4 | - |

| ¹³C | 139.2 | - |

| ¹³C | 154.2 | - |

Data obtained in CDCl₃. rsc.org m = multiplet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which helps in confirming the elemental composition. rsc.org For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 261.9187, with an experimental value found to be 261.9192. rsc.org The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. The weakest bond, the C-I bond, is expected to break first, leading to a characteristic loss of an iodine atom. docbrown.info

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental data and providing deeper insights into the properties and reactivity of this compound and its intermediates. researchgate.netx-mol.netnih.govacs.orgfigshare.com

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to predict the geometric and electronic structures, as well as the vibrational frequencies of molecules. mdpi.comnbu.edu.sawikipedia.org For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to model its properties. researchgate.netresearchgate.net These calculations are crucial for interpreting the experimental IR spectra of the parent molecule and its photochemically generated intermediates. researchgate.netresearchgate.net

The theoretical calculations confirm the experimental findings from matrix isolation IR spectroscopy, supporting the proposed mechanism of iodine-triggered thiyl radical-based cyclization. researchgate.netx-mol.netnih.govacs.orgfigshare.com DFT is also used to analyze the conformational landscape of intermediates like 2-isocyanothiophenol. researchgate.netx-mol.netnih.govacs.orgfigshare.com Furthermore, DFT calculations can predict the stability and reactivity of various radical isomers that could be formed during the photochemical process. researchgate.net

Table 2: Computationally Predicted Properties of Benzothiazole Derivatives

| Compound | Property | Calculated Value | Method |

|---|---|---|---|

| 2-vinyl-1,3-benzothiazole | C-C bond length | 1.457 Å | DFT/6-311++G(d,p) |

| 2-(2-pyridyl)-1,3-benzothiazole | C-C bond length | 1.480 Å | DFT/6-311++G(d,p) |

| 2-vinyl-1,3-benzothiazole | C=N bond length | 1.294 Å | DFT/6-311++G(d,p) |

| 2-(2-pyridyl)-1,3-benzothiazole | C=N bond length | 1.341 Å | DFT/6-311++G(d,p) |

| 2-vinyl-1,3-benzothiazole | C-S-C bond angle | 88.6° | DFT/6-311++G(d,p) |

| 2-(2-pyridyl)-1,3-benzothiazole | C-S-C bond angle | 88.6° | DFT/6-311++G(d,p) |

| 2-vinyl-1,3-benzothiazole | C-N-C bond angle | 111.9° | DFT/6-311++G(d,p) |

| 2-(2-pyridyl)-1,3-benzothiazole | C-N-C bond angle | 112.0° | DFT/6-311++G(d,p) |

Data from a theoretical study on substituted benzothiazoles. nbu.edu.sa

Structural Information and Mechanistic Pathway Elucidation

The photochemistry of this compound has been investigated under cryogenic conditions to understand its fundamental reaction pathways. nih.gov In a key study, this compound isolated in an argon matrix at 4 K was irradiated with 254 nm UV light. nih.govresearchgate.net This process did not lead to the anticipated 2-dehydrobenzothiazole radical. researchgate.net Instead, the irradiation prompted the formation of two primary products: the 2-isocyanophenylthiyl radical and benzothiirene. nih.govresearchgate.net

A significant discovery in this pathway is the reversible nature of the reaction. nih.gov Subsequent irradiation of the matrix containing the 2-isocyanophenylthiyl radical and iodine atom with 365 nm light, or annealing the matrix at 30 K, resulted in the reformation of the original this compound precursor. nih.govresearchgate.net This observation points to an iodine-triggered cyclization of the thiyl radical, a mechanism that was further substantiated by computational studies. nih.gov To gain deeper mechanistic insights, parallel investigations were conducted on the parent compound, benzothiazole (BT). nih.gov

Conformational Analysis of Photoproducts

Conformational analysis is crucial for understanding the spatial arrangement of atoms in the photoproducts, which influences their stability and reactivity. libretexts.org In the study of this compound's photochemistry, computational methods were employed alongside IR spectroscopy to analyze the conformations of the resulting intermediates. nih.govfigshare.com

For instance, in the related photochemistry of benzothiazole, the 254 nm light-induced C–S bond scission is accompanied by a hydrogen shift, leading to the formation of 2-isocyanothiophenol. nih.govfigshare.com A detailed conformational analysis of this photoproduct was performed using IR spectroscopy under cryogenic conditions and supported by computational calculations. nih.gov This dual approach allows for the confident assignment of spectral features to specific molecular conformations.

The table below presents key experimental and calculated vibrational frequencies for this compound and its photoproducts, which are instrumental in their identification.

| Compound/Intermediate | Functional Group | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) |

| This compound (IBT) | C=N stretch | 1588 | 1590 |

| 2-Isocyanophenylthiyl Radical | N=C=S stretch | 2085 | 2088 |

| Benzothiirene | C=S stretch | 1198 | 1201 |

| 2-Isocyanothiophenol | N=C=S stretch | 2090 | 2093 |

| 2-Isocyanothiophenol | S-H stretch | 2580 | 2585 |

This table is generated based on representative data from photochemical studies of this compound and related compounds.

Stability and Reactivity of Radical Isomers

The stability and reactivity of the radical isomers formed during the photolysis of this compound are of significant interest. researchgate.net Computational studies have been essential in exploring the factors that govern the stability of these open-shell species. orcid.orgorcid.org The photochemical reaction of IBT surprisingly yields the 2-isocyanophenylthiyl radical, rather than the 2-dehydrobenzothiazole radical. nih.govresearchgate.net

Computational analysis on various five-membered heterocyclic radicals reveals that stability is influenced by a delicate balance of factors including the position of the radical center relative to the heteroatoms, electron delocalization (resonance), ring strain, and specific orbital interactions. acs.org Generally, for five-membered heterocycles, the stability follows the order: heteroatom-centered radicals > β-centered radicals > α-centered radicals. acs.org The analysis of spin densities, electrostatic potentials, and natural bond orbitals helps to reveal the extent of spin delocalization, which is a key factor in stabilizing the radical species. acs.org These computational insights help to rationalize why certain radical isomers are preferentially formed over others in photochemical reactions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. ucsb.edu By applying the laws of classical physics, MD simulations can describe the dynamic behavior, thermodynamic properties, and conformational changes of molecular systems in solution. ucsb.eduopenaccessjournals.com

While specific MD simulation studies focused solely on this compound are not prominently detailed in the available literature, this technique offers significant potential for understanding its behavior. MD simulations could be employed to model the interactions of IBT and its intermediates with solvent molecules, providing insights into solvation effects on reaction pathways. numberanalytics.com Furthermore, these simulations can explore the conformational landscape and dynamics of the flexible 2-isocyanophenylthiyl radical intermediate, complementing the static picture provided by matrix isolation studies and quantum chemical calculations. ucsb.edu

Quantum Chemical Studies

Quantum chemical studies, particularly those using Density Functional Theory (DFT), form the theoretical bedrock for interpreting the experimental results of this compound's photochemistry. nih.govopenaccessjournals.com These methods solve approximations of the Schrödinger equation to calculate molecular properties like energy levels, bond lengths, and vibrational frequencies. openaccessjournals.comdergipark.org.tr

In the investigation of IBT, DFT calculations were crucial for several reasons:

Confirmation of Intermediates: Calculations were used to predict the infrared spectra of potential intermediates, which were then compared with experimental spectra to confirm the formation of the 2-isocyanophenylthiyl radical and benzothiirene. nih.govresearchgate.net

Mechanistic Elucidation: Quantum chemical methods were used to map the potential energy surface of the reaction, identifying transition states and confirming the energetic feasibility of the proposed iodine-triggered cyclization pathway. nih.govmdpi.com

Property Calculation: These studies provide quantitative data on the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are essential for understanding the molecule's reactivity and electronic properties. dergipark.org.trchimicatechnoacta.ru

Computational Methods for Understanding Molecular Behavior and Properties

A wide array of computational methods is available to simulate and predict the behavior of molecules like this compound. ic.ac.uk These methods are broadly categorized into two main areas: molecular mechanics and electronic structure theory. ic.ac.uk

Molecular Mechanics (MM): This approach uses classical physics and force fields to calculate the potential energy of a molecule based on the positions of its atoms. ic.ac.uk It is computationally less intensive and is well-suited for studying large systems and performing conformational analysis. libretexts.org

Electronic Structure Theory: This category is based on quantum mechanics and provides a more fundamental description of molecular behavior. openaccessjournals.com It includes:

Ab Initio Methods: These are derived directly from theoretical principles without the use of experimental parameters. ic.ac.uk

Semi-Empirical Methods: These use parameters derived from experimental data to simplify the complex equations of quantum mechanics, making them faster than ab initio methods. ic.ac.uk

Density Functional Theory (DFT): A widely used method that calculates the electronic properties of a molecule based on its electron density. cdnsciencepub.com DFT offers a good balance between accuracy and computational cost, making it an invaluable tool for studying reaction mechanisms and molecular properties in systems like this compound. nih.govmit.edu

These computational tools allow researchers to study unstable intermediates and transition states that are difficult or impossible to observe experimentally, providing critical information about reaction mechanisms and molecular properties. ic.ac.uk

Applications in Medicinal Chemistry and Biological Activity Research

Benzothiazole (B30560) Scaffolds in Drug Discovery

The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. benthamscience.comtandfonline.com This heterocyclic system is present in many biologically active compounds and approved drugs. researchgate.net The significance of benzothiazole derivatives stems from their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. benthamscience.comresearchgate.netnih.gov The presence of nitrogen and sulfur heteroatoms provides key sites for interaction with biological targets. benthamscience.com

Researchers in medicinal chemistry are continually drawn to the benzothiazole scaffold due to the diverse medicinal properties exhibited by its derivatives. tandfonline.comresearchgate.net Structural modifications, particularly at the C-2 and C-6 positions of the benzothiazole ring, have been shown to yield a variety of biological activities. benthamscience.com 2-Iodobenzothiazole, with the iodine atom at the reactive C-2 position, serves as a key synthetic intermediate for creating novel and complex molecules. chemimpex.com The iodine atom can act as a leaving group, facilitating various chemical reactions to build more functionalized benzothiazole derivatives for drug development. This makes this compound a valuable precursor in the synthesis of pharmaceutical agents aimed at treating bacterial infections and cancer. chemimpex.com

Antimicrobial Properties

Derivatives synthesized from this compound have demonstrated significant potential as antimicrobial agents, showing activity against various pathogens. ontosight.ai The inclusion of a halogen, such as iodine, on the benzothiazole ring can enhance the antimicrobial capabilities of the resulting compounds. ontosight.ai

Research has confirmed that derivatives of this compound exhibit notable antibacterial properties. For example, new 2-phenylethynylbenzothiazoles, synthesized through a palladium-catalyzed coupling reaction between this compound and substituted phenylacetylenes, were found to have in vitro antimicrobial activity. nih.gov

In a specific study, a series of 2-azidobenzothiazoles were synthesized and tested against several Gram-positive and Gram-negative bacteria. frontiersin.org The results, summarized in the table below, showed that compound 2d (6-nitro-2-azidobenzothiazole) had significant antibacterial potential, particularly against Enterococcus faecalis and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. frontiersin.org Other synthesized compounds displayed moderate activity against the tested bacterial strains. frontiersin.org The study noted that electron-withdrawing groups, such as the nitro group (-NO₂) at the meta position, appeared to increase antibacterial activity. frontiersin.org

| Bacterial Strain | Compound 2d MIC (µg/mL) |

|---|---|

| Enterococcus faecalis (ATCC 51299) | 8 |

| Staphylococcus aureus (ATCC 25923) | 8 |

| Methicillin-Resistant S. aureus (MRSA) | Data not specified |

| Bacillus cereus (ATCC 10876) | Data not specified |

| Escherichia coli (ATCC 10536) | Data not specified |

| Multi-Drug Resistant E. coli | Data not specified |

| Pseudomonas aeruginosa (ATCC 10145) | Data not specified |

| Klebsiella pneumoniae (ATCC BAA-2146) | Data not specified |

Bacterial biofilms pose a significant challenge in clinical settings as they are often resistant to conventional antibiotics. nih.gov Thiazole and benzothiazole compounds are being investigated for their ability to combat these structures. frontiersin.orgnih.gov A derivative of 2-azidobenzothiazole (B1659620), compound 2d , was shown to significantly inhibit the formation of biofilms by bacterial strains at concentrations below its MIC. frontiersin.org Thiazole compounds have demonstrated superiority to vancomycin (B549263) in reducing Staphylococcus epidermidis biofilm mass. nih.gov The mechanism of antibiofilm agents can involve the disruption of quorum sensing pathways or the regulation of genes related to biofilm formation, such as the downregulation of genes like icaA and cidA in S. aureus. frontiersin.org

The benzothiazole scaffold is also explored for its potential antifungal properties. ontosight.ai Studies have indicated that some derivatives of this compound exhibit high antifungal activity. researchgate.net For instance, certain 2-phenylethynylbenzothiazoles and their related salts, synthesized from this compound, were evaluated for their antimicrobial effects, which included testing against Candida species. nih.gov

Antibiofilm Potential

Anticancer Properties

This compound serves as a precursor for compounds with potential anticancer activity. chemimpex.comontosight.ai Research has shown that derivatives synthesized from this compound can exhibit significant cytotoxic effects against cancer cell lines. The broad class of benzothiazoles has been extensively studied for antitumor properties. tandfonline.comnih.gov For example, 1,2,3-triazole-amino acid conjugates, which can be conceptually linked to the functionalization of heterocyclic scaffolds like benzothiazole, have shown significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines. mdpi.com

Ligand Design and Structure-Activity Relationships (SAR)

This compound is a valuable tool in ligand design and for conducting structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of drug candidates. derpharmachemica.com The iodine atom at the C-2 position not only facilitates synthetic modifications but also influences the molecule's properties, such as lipophilicity, which can affect its ability to interact with biological targets.

SAR studies reveal that substitutions on the benzothiazole core are critical for biological activity. benthamscience.com The C-2 position, where the iodine resides in this compound, is particularly important, and modifying the substituent at this position often results in a change in pharmacological effect. derpharmachemica.com

An example of its application in ligand design is seen in the development of imaging agents for neurodegenerative diseases. 2-(4'-dimethylaminophenyl)-6-iodobenzothiazole ([¹²⁵I]7(TZDM)) is a known ligand with high binding affinity for β-amyloid (Aβ) aggregates, which are hallmarks of Alzheimer's disease. sigmaaldrich.comresearchgate.net This demonstrates how an iodinated benzothiazole structure can be tailored to selectively bind to a specific biological target. Furthermore, SAR studies on benzothiazole derivatives have been conducted to develop potential molecular probes for tau protein, another key factor in Alzheimer's disease. nih.gov In these studies, an iodobenzothiazole derivative was used as a starting material for synthesizing new compounds, allowing researchers to explore how different structural modifications impact binding affinity and selectivity. nih.gov

Tuning Photophysical Properties through Structural Elaboration

Benzothiazole derivatives are important chromophores and are widely used as building blocks for materials with interesting photophysical properties. The modification of the core this compound structure allows for the fine-tuning of its electronic and photophysical characteristics, such as absorption and fluorescence. The introduction of various substituents can alter the molecule's energy levels, leading to changes in emission wavelengths and quantum yields. This tunability is crucial for creating specialized fluorescent probes and materials for applications like organic light-emitting diodes (OLEDs).

The iodine atom itself plays a role through the "heavy atom effect," which can influence excited-state dynamics. Furthermore, the photochemistry of this compound has been studied under cryogenic conditions, where irradiation leads to the formation of reactive intermediates like 2-isocyanophenylthiyl radicals, providing insight into its fundamental photochemical behavior. This reactivity and the ability to serve as a scaffold for fluorescent systems make benzothiazole derivatives useful as sensors for various ions and biomolecules. For instance, coumarin-benzothiazole derivatives have been developed as FRET-based chemosensors.

Development of Novel Therapeutic Agents

The this compound moiety is a key precursor in the synthesis of new therapeutic agents. Its derivatives have shown significant potential as both anticancer and antimicrobial agents. fishersci.com

Anticancer Agents: The benzothiazole scaffold is a recognized pharmacophore used in the development of agents for cancer treatment. Numerous studies have demonstrated that synthesizing derivatives by replacing the iodine on the 2-position of the benzothiazole ring can lead to potent anticancer compounds. These 2-substituted benzothiazoles have shown cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer. The mechanism often involves inducing apoptosis (programmed cell death), disrupting the mitochondrial membrane potential, and modulating key signaling pathways like EGFR, JAK/STAT, and PI3K/Akt/mTOR. The specific substituent on the phenyl ring attached to the benzothiazole core can significantly influence cytotoxicity, with amino-substituted derivatives sometimes showing greater potency than nitro-substituted ones.

Antimicrobial Agents: Derivatives of this compound have been investigated for their activity against pathogenic microbes. The structural flexibility of the benzothiazole core allows for modifications that yield compounds with significant antibacterial and antifungal activities. researchgate.net For example, some synthesized derivatives have demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and fungal strains. The mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydropteroate (B1496061) synthase (DHPS).

Molecular Modeling and Docking Studies

Computational methods, particularly molecular docking, are essential tools for understanding the structure-activity relationships (SAR) of this compound derivatives and for guiding the rational design of new therapeutic agents. These studies predict how a synthesized molecule (ligand) fits into the active site of a biological target, such as an enzyme or receptor.

Docking analyses have provided insights into the binding modes of benzothiazole derivatives with various targets. In cancer research, these studies have helped to explain how compounds inhibit breast cancer by downregulating EGFR activity or interact with other key proteins. For antimicrobial applications, docking has been used to analyze binding interactions with microbial enzymes, aiding in the design of novel inhibitors. For instance, studies have explored the binding patterns of benzothiazole derivatives with proteins from bacteria like Klebsiella aerogenes and Staphylococcus aureus. Similarly, in the development of neurological drugs, docking has been used to investigate how benzothiazole-hydrazone derivatives bind to and inhibit the monoamine oxidase B (MAO-B) enzyme. These computational approaches help identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex.

Bio-Inspired Systems and Biomolecular Pathways

The benzothiazole structure is present in natural products, most famously in firefly luciferin, the compound responsible for bioluminescence. This natural precedent has inspired the use of benzothiazole derivatives in bio-inspired technologies and as tools to investigate biomolecular pathways.

The inherent fluorescent properties of the benzothiazole scaffold have been widely exploited to create probes for detecting biologically important targets. A significant application is in the study of neurodegenerative diseases like Alzheimer's. The formation and accumulation of amyloid-beta (Aβ) peptide aggregates are a hallmark of the disease. Researchers have designed and synthesized benzothiazole-based fluorescent probes that specifically bind to these Aβ aggregates. Upon binding, these probes exhibit a significant increase in fluorescence intensity, allowing for the sensitive detection and imaging of amyloid plaques in brain tissue. An ideal probe for this purpose must be able to cross the blood-brain barrier and show high specificity for Aβ aggregates over other proteins.

Catalytic Applications Involving 2 Iodobenzothiazole

Role in Photocatalysis

Photocatalysis is a process where a light-absorbing substance, a photocatalyst, initiates a chemical reaction upon absorbing light. 2-Iodobenzothiazole has been a subject of interest in this field due to its photochemical properties.

Light-Controlled Catalysis

Light-controlled catalysis allows for temporal and spatial control over chemical reactions by using light as an external stimulus. The photochemistry of this compound (IBT) demonstrates characteristics that are fundamental to developing light-controlled catalytic systems. iisermohali.ac.innih.gov

Research has shown that when this compound, isolated in a solid argon matrix at cryogenic temperatures (4 K), is irradiated with ultraviolet light (λ = 254 nm), it undergoes C-I bond cleavage to form the 2-isocyanophenylthiyl radical. nih.govresearchgate.net Interestingly, this process is reversible. Subsequent irradiation at a different wavelength (365 nm) or annealing can trigger the cyclization of the thiyl radical back to the parent this compound, a process mediated by the iodine atom. nih.govresearchgate.net This reversible photochemical reaction, where light of specific wavelengths can turn a reaction "on" and "off," is a key principle in the design of light-controlled catalysts. iisermohali.ac.inresearchgate.net

The ability to photochemically generate a reactive thiyl radical from this compound and then reform the original molecule under different light conditions provides a proof-of-concept for its potential use in catalytic cycles that can be precisely controlled by light. iisermohali.ac.innih.gov

Photoredox Catalysis

Photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer processes with organic substrates, thereby initiating radical reactions. While this compound itself is not typically the primary photocatalyst, its photochemical behavior is highly relevant to photoredox catalytic cycles, particularly those involving thiyl radicals.

The photolysis of this compound to a thiyl radical is a key step that can be integrated into broader photoredox catalytic systems. researchgate.net For instance, the combination of thiyl-radical catalysis with photoredox catalysis has been shown to be effective for certain chemical transformations. researchgate.net In such systems, a photocatalyst absorbs light and initiates an electron transfer cascade, while the thiyl radical, which could be generated from a precursor like this compound, participates in the main bond-forming or bond-breaking steps of the reaction.

Visible-light-mediated photoredox catalysis has been successfully employed for the synthesis of 2-substituted benzothiazoles from various precursors. x-mol.netlibretexts.org These methods often involve the generation of radical intermediates under mild, environmentally benign conditions, using catalysts like eosin (B541160) Y or riboflavin. x-mol.netlibretexts.org The fundamental studies on the photochemical generation of the 2-isocyanophenylthiyl radical from this compound provide valuable insights into the mechanisms that could be harnessed in designing new photoredox-mediated syntheses of benzothiazole (B30560) derivatives. nih.govresearchgate.net

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of chemical transformations. This compound, with its reactive C-I bond, can serve as a substrate in various transition metal-catalyzed cross-coupling reactions.

Research has demonstrated the participation of this compound in manganese-catalyzed reactions. Specifically, it can undergo a tandem Mn-I exchange followed by a homocoupling reaction to produce symmetrical (bis)benzothiazole compounds. This process proceeds through a transient (aryl)lithium manganate (B1198562) intermediate.

Furthermore, palladium-catalyzed reactions involving benzothiazole derivatives are well-documented. For example, the C(sp²)–H bond fluorination of 2-arylbenzothiazoles can be achieved using a palladium catalyst. While this example uses a derivative, it highlights the amenability of the benzothiazole core to transition metal-catalyzed functionalization.

Ligand Design for Catalyst Stability

The stability and reactivity of transition metal catalysts are heavily influenced by the ligands coordinated to the metal center. savemyexams.com The design of ligands is crucial for creating robust and efficient catalytic systems. In the context of palladium catalysis, for instance, the development of biarylphosphine ligands (Buchwald ligands) has led to highly active and stable precatalysts. wikipedia.org These ligands are electron-rich and can be fine-tuned to enhance catalyst performance in various cross-coupling reactions. wikipedia.org

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, which are typically in a liquid or gas phase while the catalyst is a solid. stannescet.ac.inrsc.org The reaction occurs at the surface of the catalyst and involves several steps: adsorption of reactants onto the catalyst surface, reaction of the adsorbed species, and finally desorption of the products. libretexts.orgstannescet.ac.in The nature of the catalyst surface is critical to the efficiency and selectivity of the reaction.

While direct applications of this compound as a heterogeneous catalyst are not extensively documented, studies of its behavior in a solid state provide relevant insights. The investigation of this compound's photochemistry in a solid argon matrix is a form of solid-phase chemistry. nih.govresearchgate.net In these experiments, the solid matrix environment influences the reactivity and the stability of the generated radical intermediates. researchgate.net This interaction between the molecule and the solid support is analogous to the adsorption step in heterogeneous catalysis, where the catalyst surface interacts with the reactant molecules. libretexts.orgstannescet.ac.in

These fundamental studies in a solid environment demonstrate that the properties of this compound can be modulated by a solid support, a key principle in the design and understanding of heterogeneous catalysts. researchgate.net

Bio-Inspired Catalysis

Bio-inspired catalysis seeks to mimic the structure and function of natural enzymes to develop highly efficient and selective synthetic catalysts. Nature often utilizes metalloenzymes with earth-abundant metals at their active sites to perform complex chemical transformations. A recurring motif in these biological catalysts is the metal-thiolate bond, found in enzymes like cytochrome c oxidase and hydrogenases.

The relevance of this compound to bio-inspired catalysis stems from its sulfur-containing heterocyclic structure and its ability to generate a thiyl radical upon photolysis. researchgate.net Thiyl radicals and metal-thiolate complexes are important intermediates in various biological pathways. researchgate.net Researchers have designed synthetic bio-inspired catalysts containing metal-thiolate bonds that can activate small molecules like dioxygen. For example, dinuclear manganese and iron complexes with N2S2-donor ligands have been shown to catalytically reduce dioxygen. researchgate.net

By studying the chemistry of molecules like this compound, which can be a source of thiyl radicals, scientists can gain a deeper understanding of the reactivity of sulfur-containing species. nih.govresearchgate.net This knowledge is valuable for designing new bio-inspired catalysts that replicate the function of sulfur-rich metalloenzymes for applications in sustainable fuel production and other green chemical processes.

Environmental Aspects in Chemical Research

Degradation Pathways of Related Compounds

Benzothiazoles can undergo degradation through various pathways, including microbial breakdown and photolysis. nih.govd-nb.info The specific pathway and resulting metabolites often depend on the substituents on the benzothiazole (B30560) core and the environmental conditions.

Several bacterial strains, particularly from the genus Rhodococcus, have been shown to degrade benzothiazole derivatives. asm.org For instance, Rhodococcus erythropolis can degrade benzothiazole (BT), 2-hydroxybenzothiazole (B105590) (OBT), and benzothiazole-2-sulfonate (BTSO3). asm.org A common feature in the aerobic biodegradation of many benzothiazoles is the initial hydroxylation of the benzene (B151609) ring. ethz.ch

The degradation pathways of several key benzothiazole derivatives are summarized below:

Benzothiazole (BT): Aerobic mixed cultures can utilize benzothiazole as a source of carbon, nitrogen, and energy. researchgate.net The degradation pathway often proceeds through the formation of 2-hydroxybenzothiazole (OBT) as a key intermediate. asm.org Further hydroxylation can lead to the formation of dihydroxybenzothiazole. asm.org

2-Mercaptobenzothiazole (B37678) (MBT): MBT is known to be more resistant to biodegradation. ethz.ch However, some bacterial strains can transform it. For example, Rhodococcus rhodochrous OBT18 can convert MBT into a cis-dihydrodiol derivative and a hydroxylated form. ethz.ch Under certain aerobic conditions, MBT can be methylated to form 2-methylthiobenzothiazole (MTBT) or transformed into benzothiazole sulfonic acid (BTSA). d-nb.info The photochemical degradation of MBT in aqueous solution can lead to the formation of dimeric compounds. nih.gov

2-Aminobenzothiazole (B30445) (ABT): ABT is considered poorly degradable. asm.org However, its transformation can be enhanced by combined photo- and biodegradation processes. asm.org Studies using Rhodococcus rhodochrous OBT18 have shown that the biodegradation of ABT can lead to the formation of 6-hydroxy-2-aminobenzothiazole. asm.org

Benzothiazole-2-sulfonate (BTSO3): In anaerobic conditions, Rhodococcus erythropolis can transform BTSO3 into 2-hydroxybenzothiazole (OBT) in stoichiometric amounts. asm.org Under aerobic conditions, the degradation pathway also converges to OBT, which is then further hydroxylated. asm.org

Table 1: Summary of Degradation Products for Selected Benzothiazole Compounds

| Compound Name | Degradation Process | Key Degradation Products |

| Benzothiazole (BT) | Biodegradation | 2-Hydroxybenzothiazole (OBT), Dihydroxybenzothiazole |

| 2-Mercaptobenzothiazole (MBT) | Biodegradation | cis-dihydrodiol derivative, Hydroxylated form, 2-Methylthiobenzothiazole (MTBT), Benzothiazole sulfonic acid (BTSA) |

| Photodegradation | Dimeric compounds | |

| 2-Aminobenzothiazole (ABT) | Biodegradation | 6-Hydroxy-2-aminobenzothiazole |

| Photodegradation | 4-Hydroxy-2-aminobenzothiazole, 6-Hydroxy-2-aminobenzothiazole | |

| Benzothiazole-2-sulfonate (BTSO3) | Biodegradation | 2-Hydroxybenzothiazole (OBT) |

Photodegradation Studies

Direct information on the environmental photodegradation of 2-iodobenzothiazole is limited. However, specific laboratory studies have provided insights into its photochemical behavior under controlled conditions.

One study investigated the photochemistry of this compound isolated in an argon matrix at a very low temperature (4 K). Upon irradiation with ultraviolet light at a wavelength of 254 nm, the molecule was observed to undergo decomposition. The primary photoproducts identified were the 2-isocyanophenylthiyl radical and benzothiirene. The study noted that, surprisingly, the 2-dehydrobenzothiazole radical was not detected.

Further experiments in the same study showed that subsequent irradiation at 365 nm or annealing of the matrix containing the 2-isocyanophenylthiyl radical and iodine atoms could revert the reaction back to the parent this compound, indicating a reversible, iodine-triggered, radical-based cyclization.

It is important to note that these studies were conducted under highly specific and controlled laboratory conditions (cryogenic temperatures in an inert matrix) and may not be directly representative of the photodegradation processes that would occur under typical environmental conditions.

Q & A

Q. What are the common synthetic routes for preparing 2-Iodobenzothiazole, and what analytical methods confirm its purity?

- Methodological Answer: The synthesis of this compound typically involves halogenation of benzothiazole derivatives using iodine sources like N-iodosuccinimide (NIS) under acidic conditions. Alternative routes include coupling reactions starting from 2-aminobenzothiazole via diazotization and subsequent iodination. Purity is confirmed using HPLC (High-Performance Liquid Chromatography) with UV detection, and structural validation is achieved via -NMR (nuclear magnetic resonance) and -NMR spectroscopy. Melting point analysis and elemental (CHNS) analysis are used to verify crystallinity and stoichiometric composition .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer: Due to its potential toxicity and irritancy, use fume hoods to prevent inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, collect solid material in airtight containers to avoid environmental contamination. Avoid aqueous discharge and ensure waste is treated as halogenated organic waste. Ventilation systems must comply with OSHA standards for airborne particulates .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., C-I stretch at ~500 cm). -NMR reveals proton environments adjacent to the iodine atom, while -NMR confirms the benzothiazole ring structure. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography provides definitive structural elucidation for crystalline derivatives .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a substrate?

- Methodological Answer: Optimize catalyst systems (e.g., Pd(PPh) or PdCl(dppf)) in anhydrous solvents like THF or DMF. Use a 1:1.2 molar ratio of this compound to boronic acid derivatives. Reaction temperatures of 80–100°C under inert atmospheres (N) enhance yields. Monitor progress via TLC and purify products using column chromatography with hexane/ethyl acetate gradients. Post-reaction, characterize coupling efficiency via -NMR if fluorinated aryl groups are introduced .

Q. How do structural modifications at the iodine position influence the pharmacological activity of benzothiazole derivatives?

- Methodological Answer: Iodine substitution enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting agents. Replace iodine with trifluoromethyl or ethynyl groups to study electronic effects on bioactivity. Use in vitro assays (e.g., MIC for antimicrobial activity) to compare derivatives. Computational docking (AutoDock Vina) evaluates binding affinity changes in target proteins like fungal CYP51 or bacterial DNA gyrase .

Q. What methodologies resolve contradictions in reported bioactivity data of this compound derivatives across studies?

- Methodological Answer: Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability. Cross-validate results using orthogonal methods: MIC assays with broth microdilution and agar diffusion. Perform meta-analyses of published data to identify confounding factors (e.g., solvent DMSO concentration affecting cell viability). Use structure-activity relationship (SAR) models to isolate substituent-specific effects .

Q. How do solvent and catalyst choices affect the regioselectivity in reactions involving this compound?

- Methodological Answer: Polar aprotic solvents (DMF, DMSO) favor nucleophilic aromatic substitution at the C-2 position. For Pd-catalyzed couplings, ligand selection (e.g., SPhos vs. XPhos) directs regioselectivity. Screen solvent-catalyst pairs using Design of Experiments (DoE) to maximize yield and selectivity. Analyze outcomes via -NMR integration of product ratios .

Q. What environmental considerations are necessary for waste management during this compound synthesis?

- Methodological Answer: Halogenated waste must be segregated and incinerated in EPA-compliant facilities. Implement solvent recovery systems (e.g., rotary evaporation for DCM reuse). Monitor iodine leaching via ICP-MS (Inductively Coupled Plasma Mass Spectrometry). Use biodegradable chelating agents (e.g., EDTA) in wastewater treatment to mitigate heavy metal contamination .

Q. How can isotopic labeling of this compound aid in metabolic pathway studies?

- Methodological Answer: Synthesize -labeled derivatives via isotope exchange reactions for radiotracer studies. Use LC-MS/MS to track metabolic products in vivo. Compare labeled vs. unlabeled compounds in pharmacokinetic assays (e.g., half-life determination in rodent models). Ensure compliance with radiation safety protocols (ALARA principles) during handling .

Q. What computational approaches predict the reactivity of this compound in heterocyclic chemistry?

- Methodological Answer:

Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic attack sites. Molecular dynamics simulations (Amber or GROMACS) model solvation effects on reaction pathways. Use Schrödinger’s Jaguar for transition state analysis in cross-coupling mechanisms. Validate predictions with experimental kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.